![molecular formula C6H5ClN4 B1613289 2-Chlor-5H-pyrrolo[3,2-d]pyrimidin-4-amin CAS No. 91996-89-3](/img/structure/B1613289.png)

2-Chlor-5H-pyrrolo[3,2-d]pyrimidin-4-amin

Übersicht

Beschreibung

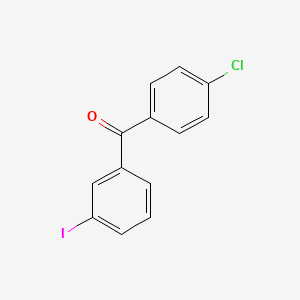

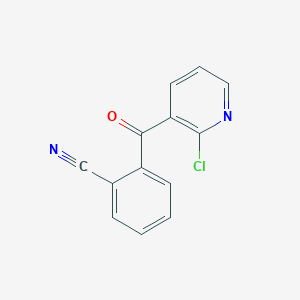

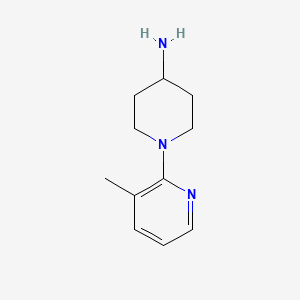

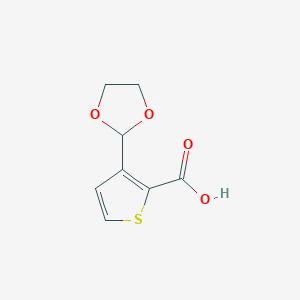

“2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a compound with the CAS Number: 91996-89-3 . It has a molecular weight of 168.59 and its IUPAC name is 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine . This compound belongs to the class of organic compounds known as pyrrolopyrimidines .

Molecular Structure Analysis

The InChI code of this compound is 1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H, (H2,8,10,11) . This suggests that it contains a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 260-264°C .Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase-Inhibitoren und Apoptose-Induktoren

Die Verbindung wurde bei der Entwicklung neuer Pyrrolo[2,3-d]pyrimidin-Derivate als potenzielle multi-gezielte Kinase-Inhibitoren und Apoptose-Induktoren eingesetzt . Diese Verbindungen haben vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt . Insbesondere Verbindung 5k erwies sich als der potenteste Inhibitor und zeigte signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme .

Induktion des Zellzyklus-Stillstands und Apoptose

Mechanistische Untersuchungen von Verbindung 5k zeigten ihre Fähigkeit, den Zellzyklus-Stillstand und Apoptose in HepG2-Zellen zu induzieren . Dies ging mit einem deutlichen Anstieg der proapoptotischen Proteine Caspase-3 und Bax sowie der Herunterregulierung der Bcl-2-Aktivität einher .

Antimykobakterielle Aktivität

“2-Chlor-5H-pyrrolo[3,2-d]pyrimidin-4-amin” hat eine antimykobakterielle Aktivität aufgrund seiner Fähigkeit, an das Enzym RNA-Polymerase zu binden .

DNA-Gyrase-Inhibitor

Die Verbindung bindet an das Enzym DNA-Gyrase und verhindert, dass es die bakterielle DNA abbaut . Diese Eigenschaft macht sie zu einem potenziellen Kandidaten für die Entwicklung von Antibiotika.

Antitumoraktivität

Eine Reihe neu synthetisierter Pyrrolo[2,3-d]pyrimidin-Derivate hat eine vielversprechende Antitumoraktivität gegen verschiedene menschliche Krebszelllinien gezeigt . So waren beispielsweise die Verbindungen 14a, 16b und 18b die aktivsten gegenüber MCF7 mit einem IC50 (1,7, 5,7 bzw. 3,4 µg/ml) im Vergleich zu Doxorubicin (Dox.) (26,1 µg/ml) .

Apoptose-Induktor

Es wurde festgestellt, dass die Verbindung P53, BAX, DR4 und DR5 in behandelten MCF7-Zellen hochreguliert, während Bcl2, Il-8 und CDK4 herunterreguliert werden . Dies deutet auf sein Potenzial als Apoptose-Induktor in der Krebstherapie hin.

Zellzyklus-Stillstand

Die Verbindungen 14a und 14b verursachten in MCF7 einen Zellzyklus-Stillstand in der G1/S-Phase . Diese Eigenschaft könnte bei der Entwicklung neuer Krebsmedikamente genutzt werden.

Induktion der DNA-Fragmentierung

Es wurde festgestellt, dass die Verbindung den Prozentsatz an fragmentierter DNA in behandelten MCF7-Zellen signifikant erhöht . Dies deutet auf seine mögliche Verwendung bei der Induktion der DNA-Fragmentierung hin, einem Kennzeichen der Apoptose, in Krebszellen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .

Mode of Action

2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine interacts with its targets by acting as an ATP-competitive inhibitor . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the kinase activity . This results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is a key downstream component in the action of protein kinase B (PKB or Akt) . The inhibition of kinases like EGFR, Her2, VEGFR2, and CDK2 disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability .

Result of Action

The inhibition of the targeted kinases by 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine leads to significant cellular effects. For instance, the compound has shown promising cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cells, accompanied by an increase in proapoptotic proteins and the downregulation of anti-apoptotic activity .

Action Environment

The action, efficacy, and stability of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

Eigenschaften

IUPAC Name |

2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLTXNSFKDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627377 | |

| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91996-89-3 | |

| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

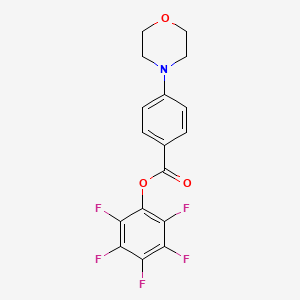

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

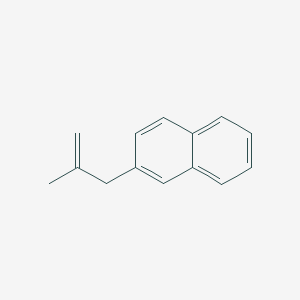

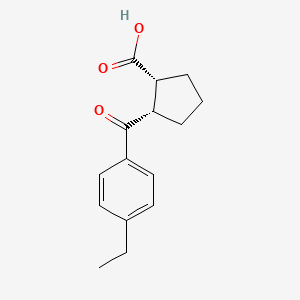

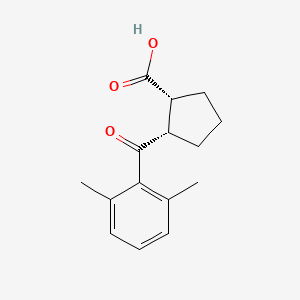

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)

![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)